molecular formula C10H10ClNO3 B7486269 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide

Cat. No.: B7486269
M. Wt: 227.64 g/mol
InChI Key: WZNWRMVHEMQJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide is a chemical compound with the molecular formula C10H10ClNO3 It is known for its unique structure, which includes a benzodioxane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-4-yl)acetamide
  • 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-7-yl)acetamide

Uniqueness

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide is unique due to its specific substitution pattern on the benzodioxane ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-6-9(13)12-7-2-1-3-8-10(7)15-5-4-14-8/h1-3H,4-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNWRMVHEMQJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.